molecular formula C11H12N2 B084082 1-Benzyl-2-methyl-1H-imidazole CAS No. 13750-62-4

1-Benzyl-2-methyl-1H-imidazole

Cat. No. B084082
CAS RN: 13750-62-4
M. Wt: 172.23 g/mol
InChI Key: FBHPRUXJQNWTEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Benzyl-2-methyl-1H-imidazole and related compounds can be synthesized through several methods, including palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes, which provides access to a wide range of substituted imidazoles, including 1-benzyl-4-methylimidazoles with various 2-position substituents. This method is notable for its ability to generate optically active amino acid mimetics with a C-terminal imidazole, showcasing the versatility of imidazole synthesis techniques (Zaman, Kitamura, & Abell, 2005).

Molecular Structure Analysis

Imidazoles, including 1-Benzyl-2-methyl-1H-imidazole, often exhibit complex coordination chemistry, as demonstrated by the synthesis and characterization of various copper(II) complexes. These complexes highlight the imidazole's ability to act as a ligand, forming structures with distorted tetrahedral and square-planar geometries around the copper centers. The X-ray crystallographic analysis of these complexes provides detailed insights into the molecular structure of imidazole-based ligands (Bhalla, Helliwell, & Garner, 1997).

Scientific Research Applications

  • Medicine : Imidazole derivatives, including “1-Benzyl-2-methyl-1H-imidazole”, have been found to possess a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

  • Synthetic Chemistry : “1-Benzyl-2-methyl-1H-imidazole” is used in the synthesis of various imidazole derivatives . It is also used in the synthesis of mixed ligand Pt (II) complexes .

  • Industry : “1-Benzyl-2-methyl-1H-imidazole” may be employed as a catalyst to investigate the effect of catalysts on the curing reaction of the biphenyl epoxy .

  • Ionic Liquids : Imidazoles, including “1-Benzyl-2-methyl-1H-imidazole”, are key components of ionic liquids, which are salts that melt at or below 100 °C . These ionic liquids have unique properties such as low vapor pressure, non-flammability, high thermal stability, good ionic conductivity, and excellent fluidity and solubility .

  • N-Heterocyclic Carbenes : Imidazoles, including “1-Benzyl-2-methyl-1H-imidazole”, can act as N-heterocyclic carbenes . These carbenes are used as ligands in organometallic chemistry and as catalysts in organic chemistry .

  • Chemical Organic Synthesis : “1-Benzyl-2-methyl-1H-imidazole” is used in various chemical organic synthesis processes .

  • Antihypertensive Potential : Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid and evaluated it for antihypertensive potential in rats .

  • Preparation of Nitroimidazole Antibiotics : 2-Methylimidazole, a related compound, is used as a raw material for the preparation of nitroimidazole antibiotics, which are useful in combating anaerobic bacterial and parasitic infections .

  • Catalyst in Epoxy Resin Systems : 1-Benzyl-2-methylimidazole may be employed as a catalyst to investigate the effect of catalysts on the curing reaction of the biphenyl epoxy (4,4′-diglycidyloxy-3,3′,5,5′-tetramethyl biphenyl)dicyclopentadiene type phenolic resin system .

  • Synthesis of Functional Molecules : Imidazoles are key components to functional molecules that are used in a variety of everyday applications. They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

  • Synthesis of Disubstituted Imidazoles : Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .

  • Pharmacological Activities : The imidazole derivatives possess an extensive spectrum of biological activities such as antibacterial, anticancer, antitubercular, antifungal, analgesic, and anti-HIV activities .

  • Regiocontrolled Synthesis : Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

  • Synthesis of Amido-Nitriles : Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .

  • Antibacterial and Anti-Inflammatory : Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antitubercular, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many other properties make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .

  • Preparation of Nitroimidazole Antibiotics : 2-Methylimidazole, a related compound, is used as a raw material for the preparation of nitroimidazole antibiotics, which are useful in combating anaerobic bacterial and parasitic infections .

  • Hardener or Accelerator for Epoxy Resin : It is also employed as a hardener or accelerator for epoxy resin and auxiliary agent for textile dyes .

  • Coordination Chemistry : It acts as a ligand in coordination chemistry .

Safety And Hazards

The compound has several hazard statements: H302 - H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P301 + P312 - P302 + P352 - P305 + P351 + P338 . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

1-benzyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-10-12-7-8-13(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHPRUXJQNWTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065604
Record name 1H-Imidazole, 2-methyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718699
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzyl-2-methyl-1H-imidazole

CAS RN

13750-62-4
Record name 1-Benzyl-2-methylimidazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 2-methyl-1-(phenylmethyl)-
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Record name 1H-Imidazole, 2-methyl-1-(phenylmethyl)-
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Record name 1H-Imidazole, 2-methyl-1-(phenylmethyl)-
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Record name 1-benzyl-2-methyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
BK Tyagi, CK Tyagi - Asian Journal of Pharmaceutical Research, 2020 - indianjournals.com
Mutations in bacteria can result in antibiotic resistance due to the overuse or abuse of β-lactam antibiotics. One strategy which bacteria can become resistance toward antibiotics is …
Number of citations: 4 www.indianjournals.com
F Bellina, S Cauteruccio, A Di Fiore, C Marchetti… - Tetrahedron, 2008 - Elsevier
… of N-deprotecting compounds 9 by a procedure reported in the literature for the efficient debenzylation of several N-benzylamine derivatives,24, 24(a) 1-benzyl-2-methyl-1H-imidazole …
Number of citations: 127 www.sciencedirect.com
JY Lee, JY Lee, YY Chang, CH Hu, NM Wang… - …, 2015 - ACS Publications
… A series of new imidazolium salts was synthesized by simple quaternization reactions of 1-benzyl-1H-imidazole or 1-benzyl-2-methyl-1H-imidazole and their derivatives with 2-chloro-N-…
Number of citations: 74 pubs.acs.org
F Bellina, S Cauteruccio, R Rossi - Current Organic Chemistry, 2008 - ingentaconnect.com
… 10a–d were N-deprotected according to a procedure previously used for the efficient Ndebenzylation of several N-benzylamine derivatives [31], 1benzyl-2-methyl-1H-imidazole [32] and …
Number of citations: 100 www.ingentaconnect.com
M Bouchouit, S Bouacida, B Zouchoune… - Journal of Enzyme …, 2018 - Taylor & Francis
… The complex contains two organic ligands of 1-benzyl-2-methyl-1H-imidazole that we have labelled as molecules a and b. Each molecule consists of two rings, ring 1 with centroid Cg1: …
Number of citations: 9 www.tandfonline.com
S Pivsa-Art, T Satoh, Y Kawamura, M Miura… - Bulletin of the …, 1998 - journal.csj.jp
The reactions of iodobenzene with azole compounds, 1,2-disubstituted imidazoles and 2-substituted oxazoles and thiazoles, were examined in the presence of catalytic amounts of Pd(…
Number of citations: 525 www.journal.csj.jp
F Bellina, S Cauteruccio, L Mannina… - The Journal of organic …, 2005 - ACS Publications
… However, the studies involving imidazoles have only been focused on the use of 1-methyl-1H-imidazole, 4a,5a 1-benzyl-2-methyl-1H-imidazole, 5a and 2-phenyl-1H-imidazole, 5c and …
Number of citations: 150 pubs.acs.org
HM El-Saeed, AS Fouda, MA Deyab, K Shalabi… - Journal of Molecular …, 2022 - Elsevier
Three newly ionic liquids namely, 1-bnzyl-2-methyl-3-octyl-1H-imidazol-3-ium bromide, 1-bnzyl-3-decyl-2-methyl-1H-imidazol-3-ium bromide, and 1-bnzyl-3-dodecyl-2-methyl-1H-…
Number of citations: 7 www.sciencedirect.com
OK Arjomandi, M Kavoosi, H Adibi - Bioorganic Chemistry, 2019 - Elsevier
Mutations in bacteria can result in antibiotic resistance due to the overuse or abuse of β-lactam antibiotics. One strategy which bacteria can become resistance toward antibiotics is …
Number of citations: 17 www.sciencedirect.com
JY Lee, YS Su, YS Wang… - Advanced Synthesis & …, 2019 - Wiley Online Library
… A mixture of 1-benzyl-2-methyl-1H-imidazole (1.41 g, 8.19 mmol) and 2-chloro-N-(2-hydroxyphenyl)acetamide (1.52 g, 8.19 mmol) in DMF (20 mL) was used. A white solid was obtained…
Number of citations: 13 onlinelibrary.wiley.com

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